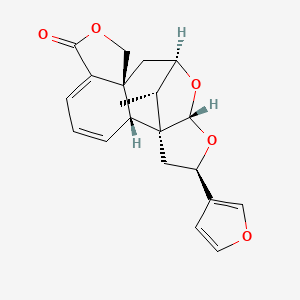
Cellobiosan-13C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cellobiosan-13C is a labeled derivative of cellobiosan, an anhydrosugar produced through the pyrolysis of cellulose. The “13C” label indicates that the compound contains the carbon-13 isotope, which is commonly used in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques to study the structure and metabolism of organic compounds.
準備方法
Synthetic Routes and Reaction Conditions
Cellobiosan-13C is typically synthesized through the pyrolysis of cellulose that has been enriched with the carbon-13 isotope. The process involves heating the cellulose in the absence of oxygen, leading to the breakdown of the polymer into smaller anhydrosugars, including cellobiosan. The reaction conditions, such as temperature and heating rate, are carefully controlled to optimize the yield of this compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The cellulose feedstock is first enriched with carbon-13, often through the use of carbon-13-labeled glucose during the growth of the cellulose-producing plants. The enriched cellulose is then subjected to pyrolysis in large reactors, and the resulting this compound is purified through various separation techniques, such as chromatography.
化学反応の分析
Types of Reactions
Cellobiosan-13C undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to produce various carboxylic acids.
Reduction: Reduction reactions can convert this compound into alcohols.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous solutions at controlled temperatures.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used, often in organic solvents like ethanol or tetrahydrofuran.
Substitution: Various reagents, including halogens and alkylating agents, are used under specific conditions to achieve the desired substitutions.
Major Products
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols and alkanes.
Substitution: Halogenated and alkylated derivatives of this compound.
科学的研究の応用
Cellobiosan-13C has a wide range of applications in scientific research:
Chemistry: Used as a tracer in NMR spectroscopy to study the structure and dynamics of complex molecules.
Biology: Employed in metabolic studies to trace the pathways of carbohydrate metabolism in organisms.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in the study of metabolic disorders.
Industry: Applied in the production of biofuels and bioplastics, where it helps in understanding the conversion processes of biomass.
作用機序
The mechanism of action of cellobiosan-13C involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The carbon-13 label allows researchers to track the molecule through different biochemical processes, providing insights into the molecular targets and pathways involved. For example, in microbial metabolism, this compound is broken down by specific enzymes, and the labeled carbon atoms can be traced through the metabolic network to study the flow of carbon in the system.
類似化合物との比較
Similar Compounds
Levoglucosan: Another anhydrosugar produced through the pyrolysis of cellulose, often used in similar applications as cellobiosan-13C.
Cellobiose: A disaccharide derived from cellulose, used in various biochemical studies.
Glucose-13C: A labeled form of glucose used in metabolic studies.
Uniqueness
This compound is unique due to its specific structure and the presence of the carbon-13 isotope. This makes it particularly valuable in NMR spectroscopy and other analytical techniques, where the labeled carbon atoms provide detailed information about the molecular structure and dynamics. Additionally, its production through pyrolysis of cellulose makes it a useful model compound for studying biomass conversion processes.
特性
分子式 |
C12H20O10 |
|---|---|
分子量 |
325.27 g/mol |
IUPAC名 |
(2S,3R,4S,5S,6R)-2-[[(1R,2S,3R,4R,5R)-3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-6-(hydroxymethyl)(213C)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H20O10/c13-1-3-5(14)6(15)8(17)12(20-3)22-10-4-2-19-11(21-4)9(18)7(10)16/h3-18H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11-,12+/m1/s1/i12+1 |
InChIキー |
LTYZUJSCZCPGHH-WDQZVOSTSA-N |
異性体SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O1)O2)O)O)O[13C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
正規SMILES |
C1C2C(C(C(C(O1)O2)O)O)OC3C(C(C(C(O3)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-((3S,3aS)-3-(3-Fluoro-4-(trifluoromethoxy)phenyl)-8-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl)-2-hydroxyethanone](/img/structure/B12395100.png)
![N-[1-[(1R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12395101.png)
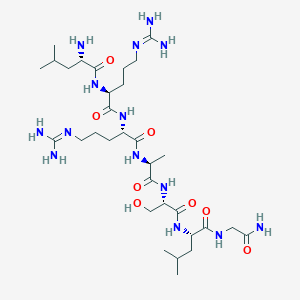
![ethyl 5-amino-1-[4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]triazole-4-carboxylate](/img/structure/B12395104.png)
![5-fluoro-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395113.png)
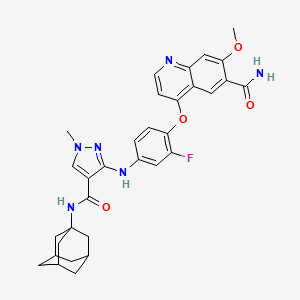
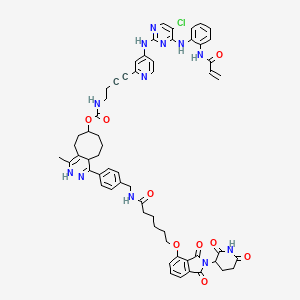
![4-[[4-[[4-(chloromethyl)-2-oxochromen-7-yl]oxymethyl]triazol-1-yl]methyl]benzonitrile](/img/structure/B12395139.png)
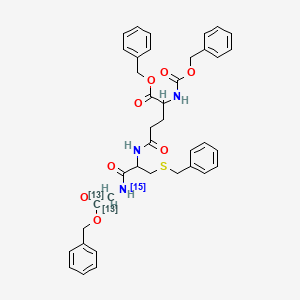
![6-[6-(3-hexylundecanoyloxy)hexyl-[2-(2-hydroxyethoxy)ethyl]amino]hexyl 3-hexylundecanoate](/img/structure/B12395156.png)
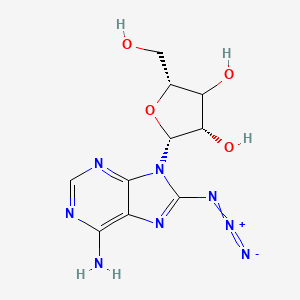
![1,3-dimethyl-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-diazinane-2,4,6-trione](/img/structure/B12395165.png)
